Product packaging for Sodium 2-butyloctyl sulphate(Cat. No.:CAS No. 94200-74-5)

Sodium 2-butyloctyl sulphate

Cat. No.: B1264695
CAS No.: 94200-74-5
M. Wt: 288.38 g/mol
InChI Key: QHVJMQSXCDOHMT-UHFFFAOYSA-M
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Description

Contextualization of Branched Alkyl Sulfate (B86663) Surfactants in Scientific Inquiry

Branched alkyl sulfate surfactants, a class to which sodium 2-butyloctyl sulphate belongs, are a significant area of academic investigation. Unlike their linear isomers, the branching in their hydrocarbon chains imparts distinct physicochemical properties. shell.com Research has shown that the position and size of the alkyl branch can dramatically influence properties such as surface tension reduction, foaming, and calcium tolerance. shell.comscientificspectator.com

These surfactants are known for their ability to form micelles in aqueous solutions above a certain concentration, a property crucial for their function. vulcanchem.comresearchgate.net The introduction of branching can alter the hydrophilic-lipophilic balance (HLB), which affects their emulsifying power. scientificspectator.com Specifically, the twin-tail structure often found in surfactants derived from Guerbet alcohols, like 2-butyloctyl alcohol, can promote micellization in the oil phase and enhance emulsification efficiency. scientificspectator.comaocs.org

Scientific inquiry into branched alkyl sulfates extends to their application in various fields. For instance, they have been studied as candidates for chemical enhanced oil recovery (EOR) due to their effectiveness in creating low interfacial tension at dilute concentrations. researchgate.net In the detergent industry, the degree of branching has been shown to affect performance, with increased branching leading to reduced foaming in dishwashing applications but having a less significant effect on laundry liquid detergency. shell.com Furthermore, their interaction with proteins and potential as alternative denaturing agents is an active area of research. acs.org

Historical Trajectories of Research on this compound

The development of this compound is linked to the Guerbet reaction, a process that creates branched alcohols from smaller alcohols. aocs.orgnih.gov These Guerbet alcohols, such as 2-butyloctanol, serve as the precursors for synthesizing branched alkyl sulfates. nih.gov The sulfation of these alcohols yields branched primary alkyl sulfates (BPAS), including 2-butyloctyl sulphate. nih.gov

Early research focused on the fundamental surfactant properties and potential applications. For example, their use as low-foam, effective wetting agents, particularly for textile and leather production, was identified. nih.gov Studies from several decades ago compared the detersive efficiency of various alkyl thiosulfates, including a 2-butyloctyl variant, highlighting the ongoing effort to understand how molecular structure relates to performance. google.com

A significant trajectory in the research history of branched surfactants has been their biodegradability. For a long time, it was perceived that branching hindered the biodegradation process. However, research has demonstrated that surfactants like this compound are readily biodegradable. nih.govnih.govasm.org This shift in understanding was propelled by studies that isolated bacteria, such as strains from the genus Pseudomonas, capable of metabolizing these compounds. nih.govnih.govasm.org These investigations led to the discovery of novel alkylsulfatases, enzymes that specifically initiate the biodegradation of branched primary alkyl sulfates by hydrolyzing the sulfate ester bond to release the parent alcohol. nih.govnih.gov

Contemporary Research Imperatives and Unaddressed Questions Regarding this compound

Current research on this compound and related branched surfactants continues to explore their fundamental properties and expand their applications. A key imperative is the detailed characterization of their behavior at interfaces. Studies on the dynamic surface tension of surfactants derived from Guerbet alcohols provide insights into their efficiency in various dynamic processes. acs.orgacs.org

The interaction of these surfactants with biological macromolecules is a major focus. Research investigating the denaturation of proteins by branched alkyl surfactants, including this compound, aims to understand how branching affects protein structure. acs.org Circular dichroism studies have suggested that this compound can disrupt the secondary structure of proteins to a high degree, which has implications for its use in electrophoretic separations and the design of new surfactants for biochemical applications. acs.org

Despite progress, several unaddressed questions remain. The precise relationship between the branching structure (length, position) and specific performance characteristics in complex formulations is not fully elucidated and requires further systematic study. shell.com While the general pathway of biodegradation is known, further research into the diversity and mechanisms of the specific enzymes (alkylsulfatases) involved could lead to more robust environmental models and the design of even more biodegradable surfactants. nih.govnih.gov Finally, exploring the full potential of these surfactants in advanced applications, such as in the formulation of microemulsions for drug delivery or specialized cleaning, remains a compelling area for future scientific inquiry. researchgate.nettandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 94200-74-5 nih.govvulcanchem.commolbase.comchemsrc.com
Molecular Formula C12H25NaO4S nih.govvulcanchem.commolbase.com
Molecular Weight 288.38 g/mol nih.govvulcanchem.com
IUPAC Name sodium;2-butyloctyl sulfate nih.govvulcanchem.com
Physical State Crystalline solid vulcanchem.com

| Critical Micelle Concentration (CMC) | 0.32 mM | vulcanchem.com |

Table 2: Research Findings on the Biodegradation of this compound

Research Area Key Finding Investigating Organism/Enzyme Source(s)
Biodegradability Readily biodegradable in standard tests, contrary to earlier perceptions about branched surfactants. Activated sewage sludge consortia nih.govnih.gov
Metabolic Capability Isolation of bacterial strains capable of using 2-butyloctyl sulphate as a sole source of carbon and energy. Pseudomonas sp. (strains AE-A and AE-D) nih.govnih.govasm.org
Enzymatic Initiation Identification of novel alkylsulfatases (AP2 and DP1) specific for 2-butyloctyl sulphate, distinct from those that degrade linear sulfates like SDS. Alkylsulfatases AP2 and DP1 nih.govnih.gov

| Degradation Pathway | The process is initiated by the hydrolysis of the sulfate ester bond, releasing the parent alcohol, 2-butyloctanol. | True sulfatase activity confirmed by gas chromatography | vulcanchem.comnih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NaO4S B1264695 Sodium 2-butyloctyl sulphate CAS No. 94200-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94200-74-5

Molecular Formula

C12H25NaO4S

Molecular Weight

288.38 g/mol

IUPAC Name

sodium;2-butyloctyl sulfate

InChI

InChI=1S/C12H26O4S.Na/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

QHVJMQSXCDOHMT-UHFFFAOYSA-M

SMILES

CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCC(CCCC)COS(=O)(=O)[O-].[Na+]

Other CAS No.

94200-74-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium 2 Butyloctyl Sulphate

Synthetic Pathways to 2-Butyloctyl Alcohol Precursors: Methodological Innovations

The cornerstone of synthesizing sodium 2-butyloctyl sulphate lies in the efficient production of its precursor, 2-butyloctyl alcohol. Innovations in synthetic organic chemistry have led to several viable pathways for its creation, with a significant focus on the Guerbet reaction and other alternative routes.

Optimization of Guerbet Reaction for Branched Alcohol Feedstocks

Recent research has focused on optimizing catalyst systems to improve the yield and selectivity of the Guerbet reaction for feedstocks like hexanol to produce 2-butyloctyl alcohol. A variety of catalysts have been explored, including those based on copper and nickel. Bifunctional catalysts, which possess both metallic sites for dehydrogenation/hydrogenation and basic sites for the aldol (B89426) condensation step, are of particular interest. For instance, Ni-containing catalysts have demonstrated higher selectivity towards the Guerbet alcohol compared to copper-containing catalysts, which tend to favor the formation of esters like hexyl-hexanoate as a side product.

Hydrotalcites (HTs), with their tunable basicity, have been investigated for the aldol condensation part of the reaction. The basicity of these materials can be modified by calcining them at different temperatures. While homogeneous bases like sodium hydroxide (B78521) (NaOH) have shown high efficiency in aldol condensation, heterogeneous catalysts like hydrotalcites offer advantages in terms of separation and reusability. However, the one-pot synthesis of Guerbet alcohols using these systems can be challenging, with some studies reporting yields as low as 5%, suggesting thermodynamic limitations may play a significant role.

The table below summarizes some of the catalytic systems employed in the Guerbet reaction for the synthesis of branched alcohols.

Catalyst SystemFeedstockKey Findings
Ni-containing HydrotalciteHexanolHigher selectivity towards 2-butyloctyl alcohol compared to copper-based catalysts.
Copper-containing HydrotalciteHexanolHigh selectivity towards the formation of hexyl-hexanoate as a byproduct.
Homogeneous Base (NaOH)HexanalProved to be more efficient in aldol condensation experiments compared to heterogeneous catalysts.
Mg-Al SpinelEthanolDemonstrates high activity and selectivity for butanol production with excellent long-term stability.

Alternative Synthetic Routes for 2-Butyloctyl Alcohol

Beyond the Guerbet reaction, other synthetic strategies have been developed for the production of 2-butyloctyl alcohol. One common industrial method involves the hydroformylation of olefins, such as 1-octene, followed by a reduction step. This approach is often cost-effective due to the availability of the starting materials.

Another laboratory-scale synthesis involves a two-step process starting from n-hexyl aldehyde. The first step is an aldol condensation, which can be catalyzed by bases like barium hydroxide, to form 2-butyl-2-octenal. This intermediate is then subjected to a two-stage reduction. The first reduction, for instance with palladium on carbon (Pd/C), yields a mixture of the aldehyde and alcohol. A subsequent reduction, using a milder reducing agent like sodium borohydride (B1222165), completes the conversion to 2-butyloctyl alcohol. This method offers a high-yield pathway with few byproducts.

Furthermore, the direct reduction of the corresponding aldehyde, 2-butyl-1-octanal, using reducing agents such as sodium borohydride or through catalytic hydrogenation with hydrogen gas over a palladium or platinum catalyst, presents another viable synthetic route.

Optimized Sulfation Protocols for the Production of this compound

The conversion of 2-butyloctyl alcohol to its corresponding sodium sulphate salt is a critical step that dictates the final properties of the surfactant. The optimization of sulfation protocols focuses on achieving high conversion rates, minimizing side reactions, and ensuring a pure final product.

Catalytic Systems in Sulphate Esterification

The sulfation of long-chain alcohols can be achieved using various sulfating agents. Traditional methods employ strong agents like sulfur trioxide, concentrated sulfuric acid, or chlorosulfonic acid. However, these can lead to side reactions and the formation of inorganic salt byproducts upon neutralization.

To address these challenges, modified and milder sulfating agents have been developed. One such example is a urea-modified sulfuric acid, which has been shown to be effective for the sulfation of various alcohols. The reaction is typically carried out at elevated temperatures, generally between 100 to 140°C.

Another approach involves the use of sulfur trioxide complexes, such as the triethylamine-sulfur trioxide (Et3N-SO3) complex. This reagent offers a milder and more selective sulfation of alcohols, including secondary alcohols, with good yields and minimal isomerization. Microwave-assisted sulfation using reagents like trimethylamine-sulfur trioxide (Me3NSO3) has also been explored to accelerate the reaction.

Biocatalytic methods are also emerging as a green alternative. Enzymes like arylsulfate sulfotransferases can catalyze the transfer of a sulfate (B86663) group from a donor, such as p-nitrophenyl sulfate (pNPS), to a wide range of alcohols, including aliphatic ones. rsc.org While the activity for aliphatic alcohols is generally lower than for phenolic substrates, this approach offers the advantage of mild reaction conditions. rsc.org

The following table provides a comparison of different sulfation methods.

Sulfating Agent/SystemKey Features
Concentrated H2SO4 / SO3Traditional, strong agents; can lead to side products.
Urea-modified H2SO4Milder than concentrated sulfuric acid; reaction at elevated temperatures.
Triethylamine-SO3 complexMild and selective; good yields for secondary alcohols.
Microwave-assisted (e.g., Me3NSO3)Rapid reaction times.
Biocatalytic (e.g., Arylsulfate sulfotransferases)Environmentally friendly, mild conditions; broader substrate scope. rsc.org

Purification Techniques for this compound

The purification of this compound is essential to remove unreacted alcohol, inorganic salts (like sodium sulfate formed during neutralization), and other byproducts. The presence of these impurities can significantly impact the surfactant's performance.

A common challenge in the purification of organosulfates is their poor solubility in many organic solvents, which often necessitates aqueous-based purification methods. acs.org One established technique is recrystallization . This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, whereupon the purified this compound crystallizes out, leaving impurities in the solution. Ethanol is often used as a solvent for the recrystallization of sodium alkyl sulfates.

Ion-exchange chromatography is another powerful technique for purifying anionic surfactants. pjoes.comresearchgate.net In this method, a solution of the crude product is passed through a column containing an anion-exchange resin. The this compound anions bind to the resin, while uncharged impurities like the unreacted alcohol pass through. The purified surfactant is then eluted from the resin using a salt solution. This method is particularly effective for removing inorganic salt impurities.

Liquid-liquid extraction can also be employed to remove unreacted alcohol. For instance, the crude product can be dissolved in water and extracted with a non-polar solvent like heptane (B126788) or ether to remove the hydrophobic alcohol.

Molecular Modification Strategies and Functionalization of the 2-Butyloctyl Sulphate Moiety

The functionalization of the 2-butyloctyl sulphate molecule can lead to novel derivatives with tailored properties. Modifications can be targeted at either the hydrophobic alkyl chain or the hydrophilic sulphate head group.

While direct modification of the final this compound is challenging, the precursor alcohol, 2-butyloctyl alcohol, is a versatile starting material for various derivatizations. For example, it can undergo esterification with acids to form esters. A notable example is the reaction with salicylic (B10762653) acid to produce butyloctyl salicylate , an ingredient used in cosmetic formulations. libretexts.orgnih.gov It can also be used to synthesize monomers like 2-butyl-1-octyl-methacrylate (BOMA), which can then be polymerized to create hydrophobic polyesters. cytivalifesciences.com

The alkyl sulphate group itself possesses reactivity that can be exploited for further functionalization. Monoalkyl sulfates have been shown to act as alkylating agents in water, capable of transferring their alkyl group to nucleophiles. pnas.org This suggests that under specific conditions, the 2-butyloctyl group could be transferred to other molecules, opening pathways to new chemical structures.

Furthermore, the broader field of surfactant chemistry has explored the functionalization of the alkyl chain to modulate surfactant properties. For instance, the introduction of amide or ester moieties into the alkyl chain of ionic liquid surfactants has been shown to influence their self-assembling behavior due to additional hydrogen bonding capabilities. rsc.orgrsc.org While not demonstrated specifically for this compound, such strategies could potentially be adapted to modify its aggregation and interfacial properties.

Integration into Macromolecular Architectures for Advanced Materials Research (e.g., Conjugated Polymers)

The strategic incorporation of branched alkyl side chains is a critical design principle in the field of organic electronics to control the morphology, solubility, and electronic properties of conjugated polymers. rsc.org The 2-butyloctyl group, in particular, has been successfully integrated into non-fullerene acceptors (NFAs) for use in high-performance organic solar cells (OSCs). mdpi.com

Research has shown that modifying the alkyl side chains on these complex molecules is an effective method for fine-tuning crystallinity, molecular packing, and charge transport characteristics. rsc.orgmdpi.com For instance, the replacement of the commonly used 2-ethylhexyl side chain with a 2-butyloctyl group in the Y6 molecule to create the derivative BTP-4F-12 resulted in significant improvements in material and device performance. mdpi.com This specific structural modification led to a more pronounced "face-on" orientation of the molecule and higher electron mobility. mdpi.com Consequently, organic solar cells based on the PBDB-TF:BTP-4F-12 blend film achieved an impressive power conversion efficiency (PCE) of 16.4%. mdpi.com These findings underscore the importance of alkyl chain engineering, demonstrating that subtle changes, such as the introduction of the 2-butyloctyl group, can have a dramatic effect on the ultimate performance of organic electronic materials. rsc.orgmdpi.com

Table 1. Impact of 2-Butyloctyl Side Chain on Organic Solar Cell Performance
MoleculeKey Side ChainPrimary Advantage NotedResulting Power Conversion Efficiency (PCE)
BTP-4F-122-ButyloctylMore pronounced face-on orientation and higher electron mobility. mdpi.com16.4% mdpi.com
Y62-EthylhexylBaseline reference molecule. mdpi.comNot specified in the provided context, but lower than BTP-4F-12.

Esterification Reactions Yielding Di(2-Butyloctyl) Dicarboxylate Derivatives for Specialty Applications

The alcohol precursor of this compound, 2-butyl-1-octanol (B151752), is a valuable reactant in esterification processes to produce di(2-butyloctyl) dicarboxylate derivatives. These diesters are synthesized through an acid-catalyzed esterification reaction between 2-butyl-1-octanol and various dicarboxylic acids, such as succinic, suberic, glutaric, adipic, and dodecanedioic acids. ijcce.ac.irresearchgate.netbiointerfaceresearch.com This synthesis is typically carried out in the presence of a catalyst like sulphuric acid and has been shown to produce high yields, often in the range of 85-98%. ijcce.ac.irresearchgate.net The yield percentage can vary depending on the length of the dicarboxylic acid's carbon chain, with shorter chains sometimes resulting in higher yields. researchgate.net For example, the reaction with succinic acid has been reported to achieve a yield of 98%. researchgate.net

These di(2-butyloctyl) dicarboxylate esters have demonstrated significant potential in specialty applications, particularly as environmentally friendly biolubricants and pour point depressants (PPDs) for biodiesel. ijcce.ac.irbiointerfaceresearch.com As biolubricants, they exhibit good lubrication properties with low friction coefficients and are categorized as ISO VG 32, making them suitable for use as hydraulic fluids in industrial applications like gear, hydraulic, and transmission fluids. researchgate.netbiointerfaceresearch.com In the fuel industry, their addition to palm biodiesel has been shown to improve its poor cold flow properties. ijcce.ac.irijcce.ac.ir Specifically, di(2-butyloctyl) suberate (B1241622) was effective in lowering the pour point of palm biodiesel down to 3°C, enhancing its viability as an alternative fuel in colder climates. ijcce.ac.irijcce.ac.ir

Table 2. Synthesis Yields of Di(2-Butyloctyl) Dicarboxylate Esters
Dicarboxylic Acid ReactantResulting Ester DerivativeReported Yield Percentage (%)Primary Application
Succinic AcidDi(2-butyloctyl) succinate (B1194679) (D2BOSuc)98% researchgate.netBiolubricant, PPD ijcce.ac.irresearchgate.net
Suberic AcidDi(2-butyloctyl) suberate (D2BOsub)85-98% (range) ijcce.ac.irPPD for Biodiesel ijcce.ac.ir
Dodecanedioic AcidDi(2-butyloctyl) dodecanedioate (B1236620) (D2BOD)88% researchgate.netBiolubricant researchgate.net
Glutaric AcidDi(2-butyloctyl) glutarate88-98% (range) researchgate.netBiolubricant researchgate.net
Adipic AcidDi(2-butyloctyl) adipate88-98% (range) researchgate.netBiolubricant researchgate.net

Theoretical and Computational Investigations of Sodium 2 Butyloctyl Sulphate Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. These approaches allow for a detailed analysis of molecular orbitals, charge distributions, and the prediction of spectroscopic properties, which are essential for understanding the reactivity and interactions of Sodium 2-butyloctyl sulphate.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine the most stable three-dimensional conformations of the molecule. By mapping the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing at interfaces and its self-assembly in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDescriptionRelative Energy (kJ/mol)
AExtended alkyl chain0.00
BGauche interaction in the main chain+5.2
CRotated butyl branch+3.8
DFolded "U-shape" conformation+12.5

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Computational methods can predict various spectroscopic properties, providing a theoretical basis for the interpretation of experimental spectra. For this compound, techniques such as Time-Dependent DFT (TD-DFT) can be used to simulate its electronic absorption spectrum (UV-Vis). These simulations identify the energies of electronic transitions, primarily involving the sulphate headgroup and the surrounding solvent molecules.

Furthermore, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of specific spectral features to the vibrational modes of the molecule, such as the symmetric and asymmetric stretches of the S-O bonds in the sulphate group. Such predictions are invaluable for characterizing the molecular structure and its interactions with the local environment. First-principles simulations can offer sub-eV accuracy in predicting spectral signatures, making them a powerful tool for guiding experimental work. nih.gov

Molecular Dynamics Simulations for Interfacial and Solution-Phase Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For surfactants, MD simulations provide a dynamic picture of their behavior in solution and at interfaces, which is crucial for understanding their macroscopic properties.

MD simulations are widely used to study the self-assembly of surfactants into micelles and other aggregates in aqueous solutions. nih.govresearchgate.netnih.gov For this compound, simulations can track the process of micellization from a random distribution of surfactant monomers to the formation of stable aggregates. These simulations provide detailed information about the size, shape, and structure of the resulting micelles. nih.gov The branched structure of this compound is expected to lead to the formation of smaller, more spherical micelles with a less ordered core compared to its linear isomers, due to the steric hindrance of the butyl group.

Coarse-grained molecular dynamics simulations are particularly useful for studying large-scale phenomena like self-assembly, as they can simulate longer timescales and larger systems than all-atom simulations. nih.govresearchgate.netnih.gov These simulations can reveal different types of colloidal structures such as prolate, oblate, and elongated micelles, as well as vesicles. nih.govresearchgate.netnih.gov

Table 2: Hypothetical Micellar Properties of this compound from MD Simulations

PropertySimulated Value
Aggregation Number (N_agg)40 - 60
Micelle Radius (nm)2.0 - 2.5
ShapePredominantly Spherical
Solvent Accessible Surface Area (Ų)4500 - 5500

Note: This table is illustrative and represents the type of data that would be generated from MD simulations.

The behavior of anionic surfactants is significantly influenced by the nature of the counterions in the solution. MD simulations can be used to investigate the interactions between the sulphate headgroup of this compound and different cations, such as sodium (Na+) and calcium (Ca2+). clausiuspress.com

Simulations can reveal the extent of counterion binding to the micelle surface. Divalent cations like Ca2+ are known to bind more strongly to anionic headgroups than monovalent cations like Na+. clausiuspress.com This stronger binding can lead to a reduction in the electrostatic repulsion between the headgroups, promoting the formation of larger and more compact aggregates. MD simulations can quantify the radial distribution functions of the cations around the sulphate headgroup, providing a detailed picture of the electrical double layer at the micelle surface. nih.gov

Development of Predictive Models for Structure-Activity Relationships in Branched Sulphate Surfactants

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. researchgate.net For branched sulphate surfactants like this compound, these models can be developed to predict properties such as critical micelle concentration (CMC), surface tension, and foaming ability based on molecular descriptors.

These descriptors can be derived from the molecular structure and include constitutional, topological, and quantum chemical parameters. researchgate.net For instance, the degree of branching, the length of the alkyl chains, and the calculated partial charges on the atoms can be used as inputs for the model. mdpi.com The development of accurate predictive models can accelerate the design of new surfactants with tailored properties for specific applications, reducing the need for extensive experimental screening. nih.govresearchgate.net Recent approaches have integrated generative models and reinforcement learning to design new surfactant molecules with desired properties. acs.org

Enzymatic Biodegradation Mechanisms and Microbial Ecophysiology of Sodium 2 Butyloctyl Sulphate

Isolation, Identification, and Phylogenetic Analysis of Sodium 2-Butyloctyl Sulphate-Degrading Microorganisms

The initial step in understanding the biodegradation of this compound involves the isolation and identification of microorganisms capable of utilizing it as a growth substrate.

Through enrichment culturing techniques using activated sewage sludge, several bacterial strains capable of growing on this compound have been successfully isolated. nih.govnih.gov Among these, two strains, designated AE-A and AE-D, were identified as members of the genus Pseudomonas and selected for detailed study. nih.govnih.gov

These two strains exhibited distinct capabilities in utilizing alkyl sulphate surfactants:

Pseudomonas sp. strain AE-A: This strain demonstrated metabolic versatility, capable of using either the linear primary alkyl sulphate, sodium dodecyl sulphate (SDS), or the branched surfactant, this compound, as its sole source of carbon and energy for growth. nih.govnih.gov

Pseudomonas sp. strain AE-D: In contrast, this strain showed a high degree of specificity, utilizing only the branched this compound for growth and being unable to grow on SDS. nih.govnih.gov

For comparison, Pseudomonas sp. strain C12B, a well-characterized bacterium known for its efficient degradation of linear SDS, was unable to grow on or hydrolyze this compound, highlighting the specialized enzymatic requirements for degrading branched alkyl sulphates. nih.govnih.gov

Table 1: Characteristics of Key Bacterial Strains in Alkyl Sulphate Degradation

Bacterial StrainIsolation SourceGrowth on this compoundGrowth on Sodium Dodecyl Sulphate (SDS)
Pseudomonas sp. AE-AActivated Sewage SludgeYesYes
Pseudomonas sp. AE-DActivated Sewage SludgeYesNo
Pseudomonas sp. C12BNot Specified (SDS degrader)NoYes

The isolation of strains AE-A and AE-D from activated sewage sludge points to their ecological niche within wastewater treatment facilities. nih.govnih.gov These environments are characterized by high concentrations of various surfactants from industrial and domestic sources, creating a selective pressure that favors the evolution of microorganisms with specialized degradative capabilities.

The substrate utilization profiles of these strains reveal distinct ecological strategies:

Strain AE-A, with its ability to degrade both linear and branched alkyl sulphates, can be considered a generalist, capable of thriving in environments with a mixed composition of surfactants. nih.govnih.gov

Strain AE-D represents a specialist, having carved a niche in degrading the specific branched structure of this compound. nih.govnih.gov This specialization suggests that while branched surfactants were once considered recalcitrant, specific microbial populations have adapted to utilize them as a primary food source.

Biochemical and Structural Elucidation of Alkylsulfatase Enzymes Targeting this compound

The biodegradation of this compound is initiated by a class of enzymes known as alkylsulfatases. The unique structure of this branched surfactant necessitates novel enzymes with specificities distinct from those that act on linear surfactants.

Studies on the Pseudomonas strains AE-A and AE-D have led to the identification of four distinct alkylsulfatase enzymes, characterized by their activity and expression patterns using polyacrylamide gel electrophoresis zymography. nih.govnih.gov

From Pseudomonas sp. AE-A:

AP1: This is a constitutive, nonspecific primary alkylsulfatase. It is produced regardless of the growth substrate (nutrient broth, SDS, or 2-butyloctyl sulphate) and shows weak activity on both SDS and 2-butyloctyl sulphate. nih.govnih.gov

AP2: This enzyme is inducible and specific. It is produced only when the bacterium is grown on 2-butyloctyl sulphate and is active on this branched substrate but not on SDS. nih.govnih.gov

AP3: This is also an inducible and specific enzyme. Its production is triggered by growth on SDS, and it is active only on SDS, not on 2-butyloctyl sulphate. nih.govnih.gov

From Pseudomonas sp. AE-D:

DP1: This enzyme is inducible and highly specific for the branched substrate. It is produced only during growth on 2-butyloctyl sulphate and shows no activity towards SDS. nih.govnih.gov The production of DP1 is tightly regulated; it is induced when the substrate is present and disappears once the substrate is depleted. nih.govnih.gov

Table 2: Properties of Novel Alkylsulfatases from Pseudomonas species

EnzymeSource StrainExpressionActivity on this compoundActivity on Sodium Dodecyl Sulphate (SDS)
AP1AE-AConstitutiveWeakWeak
AP2AE-AInducible (by 2-butyloctyl sulphate)YesNo
AP3AE-AInducible (by SDS)NoYes
DP1AE-DInducible (by 2-butyloctyl sulphate)YesNo

The enzymes AP2 and DP1 represent novel alkylsulfatases with a clear specificity for the branched structure of this compound. nih.govnih.gov This specificity is crucial for the initiation of biodegradation. In contrast, enzymes like AP3 and the alkylsulfatases from Pseudomonas sp. C12B are specific for linear alkyl sulphates and exhibit no hydrolytic activity on 2-butyloctyl sulphate. nih.govnih.gov This demonstrates that the branching in the alkyl chain of the surfactant prevents binding and catalysis by enzymes adapted to linear chains. The discovery of AP2 and DP1 confirms the existence of a distinct enzymatic toolkit in some bacteria specifically for the breakdown of branched primary alkyl sulphates. nih.govnih.gov

The metabolic pathway for the degradation of this compound is initiated by the hydrolytic cleavage of the sulphate ester bond. This reaction is catalyzed by a true sulfatase, as confirmed by the analysis of products from the incubation of 2-butyloctyl sulphate with the DP1 enzyme. nih.govnih.gov

The primary enzymatic reaction is as follows: This compound → 2-Butyloctanol + Sulphate

Gas chromatographic analysis of the reaction mixture definitively identified the formation of 2-butyloctanol, confirming the role of DP1 as a sulfatase. nih.govnih.gov This initial step releases the parent alcohol from the surfactant molecule. The liberated 2-butyloctanol is then expected to enter downstream metabolic pathways, likely involving oxidation by alcohol dehydrogenases, similar to the established pathways for the degradation of linear alcohols released from other alkyl sulphate surfactants. nih.gov

Comparative Enzymology of this compound Degradation Versus Linear Alkyl Sulphates (e.g., Sodium Dodecyl Sulphate, Linear Alkylbenzene Sulphonate)

The enzymatic degradation of alkyl sulphate surfactants is a critical process in environmental bioremediation. A significant distinction in biodegradability lies between branched-chain alkyl sulphates, such as this compound, and their linear counterparts like Sodium Dodecyl Sulphate (SDS) and Linear Alkylbenzene Sulphonate (LAS). This difference is primarily attributed to the specificity of the enzymes responsible for initiating the degradation cascade.

Microbial degradation of linear primary alkyl sulphates (LPAS), like SDS, is well-understood. It is initiated by a class of enzymes known as alkylsulphatases (or sulfatases), which catalyze the hydrolysis of the sulphate ester bond to release the corresponding alcohol and an inorganic sulphate. hibiscuspublisher.comresearchgate.net For instance, the bacterium Pseudomonas C12B is known to produce at least five alkylsulphatases. Two of these, designated P1 and P2, are specific for primary alkyl sulphates, while the other three (S1, S2, and S3) act on secondary alkyl sulphates. researchgate.net The liberated long-chain alcohol is then typically oxidized by alcohol dehydrogenase and further metabolized via the β-oxidation pathway. hibiscuspublisher.com

In contrast, the branching in the alkyl chain of this compound presents a steric hindrance for the conventional alkylsulphatases that act on linear chains. Research has shown that bacteria capable of degrading this branched surfactant possess novel alkylsulphatases with distinct substrate specificities. nih.gov Studies on Pseudomonas species isolated for their ability to grow on 2-butyloctyl sulphate revealed the production of new alkylsulphatases. These enzymes were found to be part of two sets of alkylsulphatases with mutually exclusive specificities for either the branched 2-butyloctyl sulphate or the linear SDS. nih.gov

One unique enzyme, designated AP1, demonstrated activity towards both branched and linear substrates, suggesting a broader substrate range. nih.gov This enzyme was also noted to be produced constitutively, unlike other identified alkylsulphatases which were inducible by their specific substrates. nih.gov This highlights a key enzymatic adaptation necessary for the breakdown of more complex, branched surfactant structures.

The degradation of Linear Alkylbenzene Sulphonate (LAS) involves a more complex pathway. The process is typically initiated by the terminal oxidation of the alkyl chain, followed by sequential cleavage of two-carbon fragments through β-oxidation. researchgate.netnih.gov This process leads to the formation of sulphophenyl carboxylates (SPCs). nih.gov Desulphonation and subsequent cleavage of the aromatic ring are carried out by other specialized enzymes within the microbial community. nih.govnih.gov The enzymes involved in LAS degradation, such as certain monooxygenases and esterases, are distinct from the primary alkylsulphatases that initiate SDS degradation. nih.gov For example, in Comamonas testosteroni KF-1, a Baeyer-Villiger monooxygenase and a carboxylesterase are involved in the mineralization of an SPC intermediate. nih.govscispace.com

The table below summarizes the key enzymatic differences in the initial degradation steps of these surfactants.

SurfactantChemical StructureKey Initial EnzymesInitial Degradation Step
This compound Branched Alkyl SulphateNovel, specific alkylsulphatases (e.g., AP2, DP1); Broad-specificity alkylsulphatase (AP1) nih.govHydrolysis of the sulphate ester bond to release 2-butyloctanol.
Sodium Dodecyl Sulphate (SDS) Linear Alkyl SulphatePrimary alkylsulphatases (e.g., P1, P2) researchgate.netnih.govHydrolysis of the sulphate ester bond to release 1-dodecanol. hibiscuspublisher.com
Linear Alkylbenzene Sulphonate (LAS) Linear Alkylbenzene SulphonateMonooxygenases, Carboxylester hydrolases nih.govscispace.comTerminal oxidation of the alkyl chain (ω-oxidation) followed by β-oxidation. researchgate.netnih.gov

Omics-Based Approaches for Understanding Microbial Adaptation and Degradation Pathways

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of microbial biodegradation of pollutants, including complex surfactants like this compound. nih.govnih.gov These approaches provide a holistic view of the metabolic and regulatory networks within microorganisms, offering deep insights into their adaptation strategies and the specific pathways involved in degradation.

Genomics allows for the complete sequencing of the genomes of bacteria capable of degrading this compound. By analyzing the genomic data, researchers can identify the genes encoding the novel alkylsulphatases and other enzymes involved in the degradation pathway. nih.gov Comparative genomics, comparing the genomes of strains that degrade branched-chain sulphates with those that only degrade linear ones, can pinpoint the genetic determinants of this specialized metabolic capability. This can reveal gene clusters associated with surfactant degradation, including regulatory elements that control their expression.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), provides a snapshot of the genes that are actively being expressed by a microorganism under specific conditions. asm.orgmmab.ca By comparing the transcriptomes of bacteria grown in the presence of this compound versus a control substrate, scientists can identify which genes are upregulated. This would include the genes for the specific alkylsulphatases, as well as genes for transporters involved in uptake of the surfactant, and potentially genes related to managing cellular stress induced by the surfactant. nih.govnih.gov For instance, transcriptomic analysis could confirm the inducible nature of the specific alkylsulphatases AP2 and DP1 and the constitutive expression of the broad-specificity enzyme AP1. nih.gov

Proteomics focuses on the large-scale study of proteins, the actual catalysts of biochemical reactions. mdpi.comnih.gov By comparing the proteomes of bacteria exposed to this compound, researchers can directly identify the enzymes that are more abundant. This can confirm the translation of the genes identified through transcriptomics and can also reveal post-translational modifications that might regulate enzyme activity. nih.gov Techniques like mass spectrometry are central to identifying and quantifying the proteins involved in the degradation pathway. mdpi.com

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of this compound degradation, metabolomics can be used to identify the intermediate products of the degradation pathway. This provides direct evidence for the proposed enzymatic steps and can help to fully elucidate the metabolic route from the parent compound to its complete mineralization.

The integration of these omics approaches provides a powerful, multi-layered understanding of how microorganisms adapt to and degrade complex, branched surfactants. This knowledge is not only fundamental to understanding microbial ecophysiology but is also crucial for developing and optimizing bioremediation strategies for environments contaminated with such compounds.

Omics ApproachKey Information ProvidedPotential Application to this compound Degradation
Genomics Complete genetic blueprint of the organism.Identification of genes for novel alkylsulphatases and other pathway enzymes; discovery of regulatory genes and gene clusters.
Transcriptomics Snapshot of gene expression under specific conditions.Determining which genes are induced by the presence of the surfactant; understanding the regulatory response to the compound. nih.govnih.gov
Proteomics Identification and quantification of proteins.Confirming the production of key degradation enzymes; identifying other proteins involved in transport and stress response.
Metabolomics Identification and quantification of metabolites.Elucidating the complete degradation pathway by identifying intermediate products.

Environmental Transport, Transformation, and Ecological Interactions of Sodium 2 Butyloctyl Sulphate

Biodegradation Kinetics and Persistence in Aquatic and Terrestrial Systems

Contrary to earlier perceptions about branched surfactants, studies have shown that sodium 2-butyloctyl sulphate is readily biodegradable in standard laboratory tests. asm.orgnih.gov The primary mechanism of degradation is initiated by aerobic microbial communities, particularly those found in environments such as activated sewage sludge. asm.orgnih.gov

Research has demonstrated that bacteria isolated from activated sludge can efficiently utilize 2-butyloctyl sulphate as a sole source of carbon and energy for growth. asm.orgnih.gov The process begins with enzymatic attack that cleaves the sulphate group, a critical first step in the mineralization of the compound. vulcanchem.comasm.org In general, alkyl sulphates are effectively removed during wastewater treatment, with studies on well-run activated sludge plants showing effluent concentrations in the low microgram-per-liter (µg/L) range, indicating high removal efficiency. heraproject.com

Table 1: Biodegradation Data for Alkyl Sulphates

Compound ClassTest SystemObservationSource
This compoundEnrichment culture from activated sewage sludgeReadily used as a sole carbon and energy source by Pseudomonas strains. asm.orgnih.gov
Alkyl Sulphates (AS)Aerobic biodegradation test (OECD)A C12 AS was 95% mineralized after 28 days, meeting "readily biodegradable" criteria. santos.com
Alkyl Sulphates (AS)Simulated sewer conditions (OECD 314A)Rapid primary degradation with a first-order kinetic rate of 41 h⁻¹. researchgate.net
Alkyl Sulphates (AS)Sewage Treatment Plant Monitoring (Netherlands)Effluent concentrations ranged from 1.2 to 12 µg/L, with an average of 5.7 µg/L. heraproject.com

Identification and Fate of Environmental Metabolites Derived from this compound

The biodegradation of this compound proceeds via specific metabolic pathways, leading to the formation of intermediate compounds. The initial and most well-documented step is the hydrolysis of the sulphate ester bond by specialized enzymes known as alkylsulfatases. vulcanchem.comasm.orgnih.gov

Gas chromatographic analysis has confirmed that this enzymatic cleavage releases the parent alcohol, 2-butyloctanol, as the primary metabolite. nih.govnih.gov This desulfation is carried out by novel alkylsulfatases (designated AP2 and DP1 in one study) that exhibit specific activity towards the 2-butyloctyl sulphate structure, unlike enzymes that degrade linear alkyl sulphates like sodium dodecyl sulphate (SDS). asm.orgnih.gov Once formed, the 2-butyloctanol is expected to undergo further oxidation and metabolism, eventually leading to complete mineralization. vulcanchem.com

However, research into the fate of similar alkyl sulphates under simulated sewer conditions has suggested the existence of a competing, secondary degradation pathway. researchgate.net This alternative route may involve ω-oxidation (omega-oxidation) of the terminal methyl group on the alkyl chain before the sulphate group is removed. This process results in the formation of polar metabolites, likely carboxy sulphates. researchgate.net These oxidized, sulfated intermediates appear to be more resistant to further rapid degradation, with studies showing they disappear very slowly and can persist longer in the sewer environment. researchgate.net The specificity of alkylsulfatase enzymes may be hindered by the oxidation of the alkyl chain, thus slowing the desulfation step and subsequent mineralization for this portion of the metabolites. researchgate.net

Table 2: Environmental Metabolites of this compound and Related Alkyl Sulphates

MetaboliteFormation PathwayAnalytical Identification MethodEnvironmental FateSource
2-ButyloctanolPrimary pathway: Enzymatic hydrolysis (desulfation) by alkylsulfatase.Gas Chromatography (GC)Undergoes subsequent oxidation and mineralization. vulcanchem.comnih.gov
Sulphate (SO₄²⁻)Primary pathway: Released during enzymatic hydrolysis.-Enters aqueous phase; can be utilized in biogeochemical cycles. vulcanchem.comnih.gov
Polar Carboxy Sulphates (inferred)Competing pathway: ω-oxidation of the alkyl chain prior to desulfation.Radio-TLC (for similar C14-labelled AS)More persistent than parent compound; slower to mineralize. researchgate.net

Impact of Branched Alkyl Sulfate (B86663) Surfactants on Environmental Microbial Communities and Biogeochemical Cycles

The introduction of surfactants into the environment can alter microbial community structure and function. wiley.com The biodegradation of this compound is a clear example of this interaction, where specific bacterial strains are selected for their ability to utilize the compound as a substrate. asm.orgdntb.gov.ua Enrichment cultures from activated sludge have successfully isolated bacteria from the Pseudomonas genus that can grow on 2-butyloctyl sulphate. asm.orgnih.gov Other bacteria, such as Stenotrophomonas maltophilia, have also been shown to form biofilms capable of degrading branched anionic surfactants. ajol.info Interestingly, some research suggests that branched alkyl chain surfactants may have a less toxic effect on certain environmental bacteria, such as the phosphate-accumulating Acinetobacter junii, compared to their linear counterparts. researchgate.net

The breakdown of this compound directly influences biogeochemical cycles, primarily the carbon and sulfur cycles. pressbooks.pub The complete mineralization of the 2-butyloctanol metabolite releases carbon dioxide (CO₂) into the environment, while the initial hydrolysis step releases inorganic sulphate (SO₄²⁻). vulcanchem.com

The released sulphate can have significant effects, particularly in anaerobic environments like sediments. nih.gov An increase in sulphate concentration can stimulate the growth of sulphate-reducing bacteria. These bacteria can outcompete methanogenic archaea for available substrates like hydrogen and acetate. nih.gov This competition can lead to a decrease in methane (B114726) (CH₄) production, a potent greenhouse gas. nih.gov Studies on wetland sediments have shown that the addition of sulphate can halve methane formation in the absence of excess carbon. nih.gov Therefore, the biodegradation of sulphate-containing surfactants in areas that experience anaerobic conditions can alter local carbon cycling and greenhouse gas dynamics.

Methodologies for Environmental Monitoring and Concentration Assessment

A comprehensive environmental monitoring program for this compound involves systematic sampling, sample preparation, and analysis to determine its concentration in various environmental matrices like water and sediment. fssc.comrssl.com

Sample Collection and Preparation: Standard protocols involve collecting water or sediment samples in appropriate containers and storing them under controlled conditions (e.g., cooled to 4°C) to prevent degradation before analysis. epa.gov For analysis of trace concentrations, a sample preparation step is usually required to extract and concentrate the analyte. This can involve techniques like solid-phase extraction (SPE) for water samples. env.go.jp The extracts are often dried using agents like anhydrous sodium sulfate before further analysis. epa.govenv.go.jp

Analytical Techniques: A common and rapid method for quantifying total anionic surfactants is the Methylene (B1212753) Blue Active Substances (MBAS) assay . vulcanchem.com This colorimetric method involves forming a complex between the anionic surfactant and methylene blue dye, which is then extracted into an organic solvent (chloroform) and measured spectrophotometrically. vulcanchem.comnih.gov While not specific to a single compound, it is useful for monitoring the disappearance of the parent surfactant during biodegradation studies. nih.gov

For specific identification and quantification, chromatographic methods are employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique for analyzing polar, non-volatile compounds like surfactants. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for separating highly polar organosulfates from complex environmental matrices. copernicus.org

Gas Chromatography (GC): This technique is not suitable for the parent sulphate compound but is effective for identifying volatile metabolites like 2-butyloctanol, typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

The determination of the inorganic sulphate ion released during biodegradation can be accomplished using methods like automated colorimetry or ion chromatography. epa.gov Monitoring programs in wastewater treatment facilities have shown that alkyl sulphates are generally removed with high efficiency, resulting in low µg/L concentrations in the final effluent. heraproject.com

Advanced Analytical Techniques for the Characterization and Quantification of Sodium 2 Butyloctyl Sulphate

Chromatographic Separations for Purity Assessment and Component Analysis

Chromatographic techniques are fundamental in separating Sodium 2-butyloctyl sulphate from its parent alcohol, isomers, and other related substances, thereby allowing for accurate purity assessment and component analysis.

Gas Chromatography (GC) for Alkyl Alcohol Derivatives

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. purdue.edu While this compound itself is not directly amenable to GC analysis due to its low volatility, GC is instrumental in the analysis of its precursor and potential impurity, 2-butyloctanol. foodb.ca The analysis often involves a derivatization step to convert the alcohol into a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) ether. researchgate.net

The general procedure involves:

Sample Preparation: Hydrolysis of this compound to yield 2-butyloctanol. vulcanchem.com

Derivatization: Reaction of the resulting alcohol with a silylating agent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the corresponding trimethylsilyl ether. researchgate.net

GC Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. purdue.edu The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). advancechemjournal.com

Detection: A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to quantify the eluted components. nih.gov

Research has shown that GC analysis can confirm the formation of 2-butyloctanol from the enzymatic degradation of this compound. vulcanchem.com The retention time of the derivatized 2-butyloctanol is compared with that of a standard to confirm its identity. truman.edu

Table 1: Typical GC Operating Conditions for Analysis of Alkyl Alcohol Derivatives

ParameterValue
Column Capillary column (e.g., Carbowax 20M)
Injector Temperature 150°C
Oven Temperature Program 110°C - 115°C (Isothermal) or a temperature gradient
Detector Temperature 150°C (FID)
Carrier Gas Helium or Nitrogen
Injection Volume 1-2 µL

This table provides a generalized set of parameters. Specific conditions may vary depending on the instrument and the exact nature of the analysis. truman.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Sulphate Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the preferred methods for the direct analysis of non-volatile and thermally labile compounds like this compound. rroij.com These techniques separate components based on their affinity for the stationary and mobile phases. advancechemjournal.com

For the analysis of alkyl sulphates, reversed-phase HPLC is commonly employed. thermofisher.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the alkyl chains of the surfactant and the stationary phase. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

Detection can be achieved using various detectors, including:

Charged Aerosol Detector (CAD): A universal detector that provides a response proportional to the mass of the analyte. thermofisher.com

Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile analytes. thermofisher.com

Mass Spectrometry (MS): Provides structural information and high sensitivity. nih.gov

Suppressed Conductivity Detection: Offers excellent selectivity and sensitivity for ionic species like alkyl sulphates. thermofisher.com

Table 2: Example HPLC/UPLC Parameters for Alkyl Sulphate Analysis

ParameterHPLCUPLC
Column C18 or specialized surfactant columns (e.g., Acclaim Surfactant)Sub-2 µm particle size C18 or similar
Mobile Phase Acetonitrile/Ammonium Acetate Buffer GradientAcetonitrile/Water with additives (e.g., formic acid)
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min
Detector CAD, ELSD, MS, Suppressed ConductivityMS (e.g., TOF-MS)

This table presents typical parameters. Method development and optimization are crucial for specific applications. thermofisher.comnih.govpolymex.fr

Spectroscopic Methods for Molecular Structure and Conformational Insights

Spectroscopic techniques are indispensable for confirming the molecular structure and gaining insights into the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. indianastate.edu Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. acs.org

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, characteristic peaks are observed for the protons on the ester-linked methylene (B1212753) group (CH₂-O-S), the branch point methine proton (C-H), the methylene groups (CH₂) in the alkyl chains, and the terminal methyl groups (CH₃). nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals correspond to the ester-linked methylene carbon, the branch point carbon, the various methylene carbons in the chains, and the terminal methyl carbons. vulcanchem.com

Table 3: Characteristic NMR Chemical Shifts (ppm) for this compound

Assignment¹H NMR (ppm)¹³C NMR (ppm)
Ester-linked CH₂-O-S ~3.7~71.7
Branch point C-H ~1.5~37.3
Chain CH₂ groups ~1.122.67 - 30.48
Terminal CH₃ groups ~0.713.67 - 13.72

Data sourced from research on 2-butyloctyl sulfate (B86663). vulcanchem.comnih.gov The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. wordpress.com When coupled with a separation technique like LC (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying surfactants in complex mixtures. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of ionic surfactants like this compound. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. uni.lu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental formula. nih.gov

However, the presence of surfactants can sometimes suppress the ionization of other analytes in a mixture, a phenomenon that needs to be considered during method development. acs.orgmst.edu

Table 4: Predicted m/z Values for this compound Adducts in MS

AdductPredicted m/z
[M-H]⁻ 265.14790
[M+Na]⁺ 289.14440
[M+H]⁺ 267.16246

These values are predicted based on the molecular formula C₁₂H₂₅NaO₄S and are useful for the identification of the compound in mass spectra. uni.lu

Techniques for Critical Micelle Concentration (CMC) Determination and Surface Tension Measurement

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. wikipedia.org Above the CMC, properties such as surface tension remain relatively constant. wikipedia.org

Several methods can be used to determine the CMC of this compound:

Surface Tensiometry: This is a direct method that involves measuring the surface tension of solutions with increasing surfactant concentrations. d-nb.info A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC. nih.gov

Conductivity Measurement: For ionic surfactants, the conductivity of the solution changes with concentration. A plot of conductivity versus concentration will exhibit a change in slope at the CMC. researchgate.net

Dye Solubilization/Spectroscopy: This method utilizes a dye, such as Rhodamine 6G, that exhibits a spectral shift upon incorporation into micelles. nih.gov By monitoring the absorbance or fluorescence of the dye as a function of surfactant concentration, the CMC can be determined from the point where a significant change in the spectral properties occurs. nih.gov

Research has determined the critical micelle concentration of this compound to be approximately 0.32 mM (100 µg/ml) in a 50 mM Tris-HCl buffer at pH 7.5. vulcanchem.comnih.gov

Table 5: Comparison of CMC Determination Methods

MethodPrincipleAdvantagesDisadvantages
Surface Tensiometry Measures the change in surface tension with surfactant concentration. d-nb.infoDirect and fundamental method.Can be time-consuming.
Conductivity Measures the change in electrical conductivity as micelles form. researchgate.netSimple and accurate for ionic surfactants.Not applicable to non-ionic surfactants.
Dye Spectroscopy Monitors the spectral changes of a probe dye upon micellization. nih.govHigh sensitivity.The probe itself may interact with the surfactant monomers.

Advanced Method Validation Protocols for this compound Analysis

The validation of an analytical method is a critical process that provides documented evidence that a procedure is suitable for its intended purpose. For a surfactant like this compound, robust and reliable analytical methods are essential for quality control, stability testing, and ensuring product consistency. The validation protocols for such methods are rigorously defined by international regulatory bodies, including the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), to ensure data integrity. mt.comiik.ac.idfda.gov A comprehensive validation study for an analytical method, such as High-Performance Liquid Chromatography (HPLC) for this compound, encompasses several key performance characteristics. alfachemic.com

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu These validation studies should be documented in a protocol that outlines the performance characteristics and the acceptance criteria. fda.gov For surfactants, which can present analytical challenges due to their tendency to form micelles, method validation is particularly important to ensure accuracy and reliability. researchgate.net

The following subsections detail the essential parameters that must be evaluated in an advanced method validation protocol for the analysis of this compound.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For a method analyzing this compound, specificity is demonstrated by showing that the signal is from the target analyte and not from other related substances or formulation excipients. This is typically achieved by comparing the chromatograms of a blank sample (matrix without analyte), a sample spiked with this compound, and a sample containing a mixture of the analyte and potential interfering compounds. The method must be able to specifically identify the target compound while preventing any cross-reaction with these interfering substances. alfachemic.com

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. europa.eu This is determined by analyzing a series of dilutions of a standard solution of this compound. A minimum of five to six concentration levels are typically used. europa.eu The data of signal response versus concentration is then subjected to linear regression analysis. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.99 or greater generally being considered acceptable for surfactant analysis. foodengprog.orgthaiscience.info

The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision. For the assay of a substance, this range is typically 80% to 120% of the test concentration. europa.eu

Table 1: Linearity Study Data for this compound Analysis by HPLC

Concentration (µg/mL)Peak Area (Arbitrary Units)
50.0124,580
75.0187,345
100.0250,110
125.0312,980
150.0375,420
Regression Analysis
Correlation Coefficient (r²) 0.9998
Linear Equation y = 2505.8x - 850

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations, three replicates each). europa.eu For surfactants, accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria for recovery are commonly set between 90% and 110%. alfachemic.com Studies on similar anionic surfactants have shown recovery rates within 84-115% to be acceptable. nih.gov

Table 2: Accuracy (Recovery) Study for this compound

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)Recovery (%)
8080.079.299.0
100100.0101.5101.5
120120.0118.398.6
Average Recovery 99.7

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined from a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision (Inter-assay Precision): This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. nih.gov

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For surfactant analysis, a %RSD of less than 2% is often required. foodengprog.orgthaiscience.info

Table 3: Precision Study Results for this compound Analysis

Precision TypeConcentration (µg/mL)Mean Measured Value (n=6)Standard Deviation (SD)% RSD
Repeatability (Intra-assay)100.0100.70.850.84
Intermediate Precision (Inter-assay)100.0101.21.431.41

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eufoodengprog.org For similar anionic surfactants analyzed by HPLC, LODs and LOQs have been reported in the low µg/mL range. foodengprog.orgnih.gov For instance, a validated HPLC method for sodium lauryl sulfate (SLS) reported an LOD of 0.07 mg/L and an LOQ of 2.33 mg/L. foodengprog.org A separate HPTLC method for SLS found an LOD of 31 ng/band and an LOQ of 92 ng/band. thaiscience.info These values establish a benchmark for expected sensitivity in a method for this compound.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage. alfachemic.com For an HPLC method, these variations might include:

Changes in the mobile phase composition (e.g., ±2% organic solvent).

Variations in the pH of the mobile phase.

Different column temperatures (e.g., ±5°C).

Different flow rates (e.g., ±10%). nih.gov

The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes, ensuring the method's transferability and longevity. chromatographyonline.com

Colloidal Science and Interfacial Phenomena of Sodium 2 Butyloctyl Sulphate

Surface and Interfacial Tension Properties of Aqueous Solutions of Sodium 2-Butyloctyl Sulphate

As a surface-active agent, this compound effectively lowers the surface tension of aqueous solutions and the interfacial tension between water and immiscible phases like oil. vulcanchem.comebi.ac.uk This ability is fundamental to its application in cleaning and emulsification products. vulcanchem.com

The process begins with surfactant monomers adsorbing at the air-water or oil-water interface. As the concentration increases, the interface becomes more populated, leading to a significant reduction in tension. This continues until a critical concentration is reached, known as the critical micelle concentration (CMC), where the interface becomes saturated and monomers begin to self-assemble into micelles in the bulk solution. mdpi.com Beyond the CMC, the surface tension remains relatively constant. mdpi.com

For this compound, the critical micelle concentration has been determined to be 0.32 mM in a 50 mM Tris-HCl buffer solution (pH 7.5). vulcanchem.com The branched nature of its hydrophobic tail generally results in a slightly higher CMC compared to its linear counterparts due to steric hindrance that can make micelle formation less favorable.

Table 1: Key Surface Properties of this compound This table presents known values for this compound and comparative values for a related linear surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), for context.

Property This compound Sodium Dodecyl Sulfate (SDS)
Chemical Structure Branched Alkyl Sulfate Linear Alkyl Sulfate
Critical Micelle Concentration (CMC) 0.32 mM vulcanchem.com ~8.2 mM (in pure water) mdpi.com
Effect on Surface Tension Reduces surface tension vulcanchem.com Reduces surface tension to ~39 mN/m at CMC researchgate.net

| Effect on Interfacial Tension | Effective emulsifier, reduces interfacial tension vulcanchem.com | Reduces hexadecane-water interfacial tension nih.govresearchgate.net |

Micellar Structures and Self-Assembly Behavior in Diverse Solvents

Above the critical micelle concentration (CMC), surfactant monomers associate to form organized aggregates known as micelles. mdpi.com For this compound, this self-assembly occurs at concentrations above 0.32 mM. vulcanchem.com The shape and size of these micelles are governed by the molecular geometry of the surfactant molecule. fiveable.me

The structure of this compound, with its branched C12 hydrocarbon tail, influences the packing of molecules within the micelle. vulcanchem.com While linear surfactants like SDS tend to form spherical micelles just above the CMC and can transition to cylindrical or "worm-like" micelles at higher concentrations or with added salt, the bulky, branched structure of this compound can introduce steric constraints. fiveable.mefrontiersin.org This branching may favor the formation of spherical or globular micelles and could potentially hinder the transition to larger, elongated structures. However, specific experimental data on the aggregation number (the average number of monomers per micelle) and the precise shape of this compound micelles are not extensively documented in the available literature.

The aggregation number for linear sodium alkyl sulfates is known to increase with the length of the alkyl chain. researchgate.net For instance, the aggregation number of SDS (a C12 surfactant) is typically in the range of 60-100, depending on conditions like temperature and ionic strength. googleapis.com It is expected that the aggregation number for this compound would be influenced by its unique branched geometry.

Self-assembly is most commonly studied in aqueous solutions. In polar non-aqueous solvents, micelle formation can also occur, though CMC values and aggregation numbers would differ significantly. In non-polar solvents, surfactants can form reverse micelles, where the hydrophilic headgroups form the core and the hydrophobic tails extend into the solvent. Data on the self-assembly of this compound in non-aqueous or mixed-solvent systems is scarce.

Adsorption Dynamics and Surface Excess Determination at Various Interfaces

The adsorption of surfactant molecules at an interface is a dynamic process. When a new interface is formed, surfactant monomers diffuse from the bulk solution and adsorb, causing a time-dependent decrease in surface tension until equilibrium is reached. jeeng.net The rate of this process can be controlled by diffusion of monomers to the subsurface or by the kinetics of transferring from the subsurface to the interface itself. researchgate.netkruss-scientific.com

The concentration of the surfactant at the interface is typically greater than in the bulk solution. This enrichment is quantified as the surface excess concentration (Γ), which represents the amount of surfactant at the interface per unit area beyond the bulk concentration. ebi.ac.ukkruss-scientific.com

The surface excess can be determined from surface tension measurements using the Gibbs Adsorption Isotherm. dntb.gov.uaepo.org For an ionic surfactant like this compound, which dissociates into a surfactant anion and a sodium cation, the simplified equation is:

Γ = - (1 / (2 * R * T)) * (dγ / d(ln C))

Where:

Γ is the surface excess concentration (mol/m²)

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

γ is the surface tension (N/m)

C is the molar surfactant concentration (mol/L)

The factor of 2 accounts for the two ionic species produced (surfactant anion and Na⁺ counter-ion). jeeng.net

The term (dγ / d(ln C)) represents the slope of the plot of surface tension versus the natural logarithm of the concentration, in the region below the CMC. kruss-scientific.com

Table 2: Gibbs Adsorption Isotherm Parameters This table outlines the parameters required for calculating surface excess concentration. Specific experimental data for a surface tension vs. concentration plot for this compound is required for actual calculation.

Parameter Symbol Description Unit
Surface Excess Concentration Γ The excess amount of surfactant adsorbed at the interface per unit area. mol/m²
Surface Tension γ The force per unit length at the interface of a liquid. N/m or mN/m
Surfactant Concentration C The amount of surfactant in the bulk solution. mol/L
Universal Gas Constant R A fundamental constant in physics and chemistry. 8.314 J/(mol·K)

| Absolute Temperature | T | The temperature measured on the Kelvin scale. | K |

Without a published dataset of surface tension versus concentration for this compound, a precise value for its maximum surface excess cannot be calculated here. However, this thermodynamic relationship provides the established method for its determination. researchgate.netaau.dk

Interactions with Other Amphiphilic Molecules and Polymeric Systems in Colloidal Dispersions

In many practical formulations, this compound is used in combination with other surface-active molecules or polymers. vulcanchem.comepo.org These interactions can lead to synergistic effects, where the performance of the mixture exceeds that of the individual components.

Interactions with other surfactants: When mixed with other surfactants (e.g., non-ionic, cationic, or other anionic types), this compound can form mixed micelles. google.comscielo.org.mx The formation of mixed micelles often occurs at a lower total surfactant concentration than the CMC of either individual surfactant, an effect known as synergism. scielo.org.mx The composition of the mixed micelle and the degree of synergism are governed by the interaction between the different surfactant molecules. google.com For mixtures of anionic and non-ionic surfactants, attractive interactions can reduce the electrostatic repulsion between the anionic headgroups, favoring micelle formation. mdpi.comresearchgate.net While specific studies on mixed micelles containing this compound are limited, its behavior is expected to follow these general principles.

Interactions with polymers: Surfactants can interact with polymers in solution to form surfactant-polymer complexes. The nature of this interaction depends on the properties of both the polymer and the surfactant. Anionic surfactants like this compound can bind to non-ionic polymers through hydrophobic interactions. nih.gov For example, studies with the related surfactant SDS show that it binds to cellulose (B213188) derivatives, with more hydrophobic polymers showing stronger interactions. nih.gov They can also interact electrostatically with cationic polymers, such as cationic guar (B607891) gum, which is mentioned as a potential co-ingredient in formulations. researchgate.net These interactions can significantly alter the solution's rheology and surface activity.

Rheological Properties of this compound Solutions and Formulations

Rheology is the study of the flow and deformation of matter. The rheological properties of surfactant solutions, particularly viscosity, are critical for product performance and stability. The viscosity of a surfactant solution is highly dependent on the concentration, size, shape, and interactions of the micelles. frontiersin.org

Below the CMC : The viscosity is typically low, close to that of the solvent (water), as it contains only dispersed monomers.

Above the CMC : The formation of small, spherical micelles generally causes only a modest increase in viscosity. frontiersin.org

High Concentrations/With Additives : A significant increase in viscosity, often desired in products like gels and thickened cleaners, usually requires the formation of large, elongated, or "worm-like" micelles. frontiersin.org These long micelles can entangle, similar to polymer chains, creating a viscous network.

Table 3: Mentioned Chemical Compounds

Compound Name Role/Context
This compound Primary subject of the article; anionic surfactant. nih.gov
Sodium Dodecyl Sulfate (SDS) Comparative anionic surfactant with a linear chain. sigmaaldrich.com
Hexadecane (B31444) Example of a non-polar oil phase for interfacial studies. nih.govfau.de
Tris-HCl Buffering agent used in CMC determination. vulcanchem.com
Guar Gum (Cationic) Example of a polymeric system for interaction studies. researchgate.net
Cellulose Derivatives Example of a polymeric system for interaction studies. nih.gov
Sodium Chloride (NaCl) Example of an electrolyte affecting surfactant properties. nist.gov

| Sodium Sulfate (Na₂SO₄) | Example of an electrolyte affecting solution properties. researchgate.netresearchgate.net |

Research on Industrial and Specialized Applications of Sodium 2 Butyloctyl Sulphate

Exploration as a Model Compound in Surfactant Science and Detergency Research

Sodium 2-butyloctyl sulphate serves as a significant model compound in surfactant science, primarily due to its unique branched-chain structure and its surprising biodegradability. As a branched primary alkyl sulphate, it possesses excellent detergent properties. nih.gov Its structure, however, challenges the common perception that branching in alkyl chains hinders biodegradation, making it an important subject for research. nih.govscience.gov

Key research has focused on its behavior in complex biological systems and its interaction with other molecules. Studies have investigated the denaturation of various model proteins with this compound (referred to as 2-BOS in some studies) and other branched surfactants. acs.orgnih.gov Findings from circular dichroism and other analytical methods revealed that this compound can significantly disrupt the secondary structure of proteins, promoting stronger modification during denaturation compared to other branched surfactants tested. acs.orgnih.gov This makes it a useful tool for studying protein-surfactant interactions and for the design of novel surfactants. nih.gov

The most detailed research has been in the area of its biodegradation. Contrary to expectations for branched surfactants, this compound is readily biodegradable. nih.govasm.org Scientists have isolated bacteria, specifically strains of the genus Pseudomonas, from activated sewage sludge that are capable of using the surfactant as a sole source of carbon and energy. nih.govasm.org This research has led to the identification of novel alkylsulfatase enzymes that are crucial for initiating the degradation process. nih.govasm.orgebi.ac.uk The biodegradation pathway begins with the hydrolysis of the sulphate ester bond by these specific enzymes, releasing the parent alcohol, 2-butyloctanol, which is then further metabolized. nih.govvulcanchem.com

The discovery of these specialized enzymes, which are distinct from those that degrade linear alkyl sulphates like sodium dodecyl sulfate (B86663) (SDS), establishes this compound as a critical model substrate for understanding the microbial degradation of complex, branched surfactants. nih.govasm.org

Interactive Data Table: Enzymes in the Biodegradation of this compound Below are details on the novel alkylsulfatases identified in Pseudomonas strains that degrade this compound.

Enzyme NameProducing StrainSubstrate SpecificityInduction/ExpressionNotes
AP1 Pseudomonas sp. strain AE-AWeakly active on both this compound and Sodium Dodecyl Sulfate (SDS). nih.govAppears to be constitutive (always present). nih.govProvides insufficient activity on its own for the bacteria to utilize the surfactants. nih.gov
AP2 Pseudomonas sp. strain AE-AActive on this compound, but not on SDS. nih.govasm.orgInduced by the presence of this compound. nih.govA new alkylsulfatase with novel specificity. asm.org
DP1 Pseudomonas sp. strain AE-DActive on this compound, but not on SDS. nih.govasm.orgInduced by this compound; disappears when the substrate is exhausted. nih.govasm.orgConfirmed as a true sulfatase, releasing 2-butyloctanol. It is classified as a type III branched primary-alkylsulfatase. asm.orggenome.jp

Investigation of Applications in Enhanced Oil Recovery (EOR) Formulations

The investigation of this compound for direct application in Enhanced Oil Recovery (EOR) is not extensively documented in publicly available research. Chemical EOR processes rely on surfactants to reduce the interfacial tension (IFT) between oil and water, helping to mobilize oil trapped in reservoir rock pores. google.com

While direct studies are scarce, related compounds have been explored, suggesting a potential area of interest. For instance, patents for EOR surfactant compositions list di(2-butyloctyl) sulfosuccinate (B1259242) as a possible component in surfactant systems designed to improve the miscibility of water and oil in a formation. google.com Although this is a sulfosuccinate and not a sulphate, the inclusion of the branched 2-butyloctyl group indicates that its structural properties are of interest for creating surface activity under reservoir conditions. These surfactant systems are designed for use in brines of varying salinity and a range of temperatures. google.com

Another patent for cleaning compositions lists Sodium 2-butyl octyl sulphate among surfactants with a C12 alkyl chain, with a cross-reference to applications in "Oil, Petroleum & Natural Gas," though this provides only a tangential link to EOR. google.com The fundamental role of a surfactant in EOR is to lower the IFT, and the effectiveness of any given surfactant depends on its stability and performance in the harsh conditions of an oil reservoir, which can include high temperatures and high salinity with significant concentrations of divalent cations like calcium and magnesium. core.ac.uk Future research would be needed to evaluate if the specific properties of this compound could be beneficial for such complex EOR formulations.

Role as a Wetting Agent in Industrial Processes (e.g., Textile and Leather Science)

This compound is utilized as an effective, low-foaming wetting agent, with its primary applications found in the textile and leather industries. nih.govvulcanchem.com Wetting agents are crucial in these processes for ensuring the uniform application of dyes, finishes, and other processing chemicals to the substrate.

The function of a wetting agent is to lower the surface tension of a liquid, allowing it to spread more easily across and penetrate into a solid surface. The branched structure of this compound contributes to its efficacy in this role. nih.gov In textile manufacturing, uniform wetting is essential for consistent results in processes like dyeing, printing, and finishing. In leather production, it facilitates the penetration of tanning agents and fatliquors into the hide. nih.gov The low-foaming characteristic of this compound is particularly advantageous in industrial equipment where high foam levels can interfere with processing. nih.gov

Interactive Data Table: Key Properties of this compound for Wetting Applications This table outlines the general properties that make this compound suitable as an industrial wetting agent.

PropertyDescriptionRelevance in Textile/Leather Processing
Surface Activity Effectively reduces the surface tension of water. vulcanchem.comAllows process liquors to rapidly penetrate and spread evenly over fiber or hide surfaces.
Wetting Power Promotes the displacement of air from a solid surface by a liquid.Ensures thorough and uniform application of dyes, tanning agents, and finishes.
Foaming Profile Characterized as a low-foam wetting agent. nih.govPrevents operational issues with foam in high-agitation machinery like jet dyeing machines or drums.
Chemical Nature Anionic branched primary alkyl sulphate. nih.govCompatibility with other anionic and non-ionic auxiliaries is a key formulation consideration.

Formulation Studies and Stability in Complex Industrial Systems

The formulation and stability of this compound are critical for its performance in diverse and complex industrial systems, from detergents to specialized chemical processes. Its stability has been implicitly studied through its biodegradation in activated sewage sludge, which represents a highly complex biological and chemical matrix. nih.gov Research shows that it can be effectively degraded by specific microbial action, indicating its behavior and persistence in environmental systems. nih.govasm.org

Formulation studies often involve assessing the compatibility and interaction of a surfactant with other active ingredients and excipients. A relevant study, while not on this compound directly, highlights potential stability challenges for this class of compound. Research on the stability of levothyroxine sodium showed that certain excipients, including the related anionic surfactant Sodium Lauryl Sulfate (SLS), caused significant degradation of the active pharmaceutical ingredient, particularly in the presence of moisture. nih.gov Such interactions are a critical consideration in any formulation, as the surfactant can impact the stability and potency of other components. nih.gov

The stability of a formulation also depends on environmental factors like temperature and humidity. paho.org For this compound, its physical properties, such as being a crystalline solid, and its purification process through crystallization, provide some insight into its handling and physical stability. nih.govvulcanchem.com Its effectiveness as a wetting agent in industrial processes that may involve acidic or saline conditions suggests a degree of stability, though specific data on its tolerance to pH and electrolyte concentration is not detailed in the available literature. nih.govvulcanchem.com

Interactive Data Table: Example of Anionic Sulphate Interaction in a Formulation (SLS/Levothyroxine Study) This table summarizes findings from a study on Sodium Lauryl Sulfate (SLS), demonstrating the type of interactions that are critical in formulation studies for this class of surfactant. nih.gov

FactorObservation with Sodium Lauryl Sulfate (SLS)Implication for Formulation
Excipient Compatibility SLS was one of three excipients that caused significant degradation of the active ingredient, levothyroxine.Demonstrates the critical need to test for chemical compatibility between the surfactant and other active components in a formulation.
Moisture Degradation was enhanced in the presence of moisture (5% moisture content in the study).Highlights the importance of controlling moisture levels in solid formulations containing anionic sulphate surfactants to ensure product stability.
Degradation Pathway The degradation pathways observed were deiodination and deamination of the active ingredient.Shows that the surfactant can actively participate in or catalyze the chemical degradation of other ingredients.
Recommendation The study suggests that excipients like SLS should be avoided or used in minimal quantities for this specific formulation.Emphasizes that surfactant selection must be carefully tailored to the specific chemical system to ensure the shelf-life and stability of the final product.

Prospective Research Avenues and Emerging Concepts for Sodium 2 Butyloctyl Sulphate

Development of Novel Biocatalytic Processes for Synthesis or Sustainable Degradation

The pursuit of greener and more efficient chemical processes has spurred research into biocatalysis for both the synthesis and degradation of surfactants like sodium 2-butyloctyl sulphate. Enzymes offer a high degree of specificity and can operate under mild conditions, reducing the environmental footprint of chemical manufacturing and remediation.

Biocatalytic Synthesis: The enzymatic synthesis of alkyl sulphates presents a promising alternative to traditional chemical sulphation methods, which often require harsh reagents like sulfur trioxide or chlorosulfonic acid. One emerging area of research is the use of sulfotransferases. These enzymes catalyze the transfer of a sulfonate group from a donor molecule to an acceptor, such as an alcohol. Recent studies have identified and characterized novel arylsulfate sulfotransferases that exhibit activity towards a diverse range of alcohols, including aliphatic alcohols. While not yet specific to 2-butyloctanol, this research opens the door to exploring the enzymatic sulphation of branched-chain alcohols to produce this compound under environmentally benign conditions. The advantages of such a biocatalytic approach include high selectivity, which would minimize byproduct formation, and the use of mild reaction conditions, which would reduce energy consumption and waste generation.

Sustainable Degradation: The biodegradability of this compound is a key aspect of its environmental profile. Research has demonstrated that this branched-chain surfactant is readily biodegradable. Specific strains of bacteria, particularly from the Pseudomonas genus, have been isolated and shown to be capable of utilizing 2-butyloctyl sulphate as a sole source of carbon and energy.

The mechanism of degradation is initiated by a novel class of enzymes known as alkylsulfatases. For instance, Pseudomonas sp. strain AE-A has been observed to produce an inducible alkylsulfatase, termed AP2, which is specifically active on 2-butyloctyl sulphate but not on linear counterparts like sodium dodecyl sulphate (SDS). Another strain, AE-D, produces a single enzyme, DP1, also specific to 2-butyloctyl sulphate. Gas chromatography analysis has confirmed that these enzymes are true sulfatases, as they hydrolyze the sulphate ester bond to yield 2-butyloctanol. This initial cleavage step is crucial for the subsequent breakdown of the molecule. The liberated alcohol can then be further oxidized and metabolized by the bacteria.

Future research in this area will likely focus on the genetic and molecular characterization of these novel alkylsulfatases to understand their structure and catalytic mechanism. This knowledge could be harnessed to engineer more robust and efficient enzymes for bioremediation purposes. Furthermore, the identification and study of microbial consortia with complementary enzymatic activities could lead to even more effective degradation of this surfactant in complex environmental matrices.

Application of Advanced Characterization Techniques for In Situ Interfacial Studies

Understanding the behavior of this compound at interfaces is critical for optimizing its performance in various applications. Advanced characterization techniques that allow for in situ analysis can provide unprecedented insights into the structure and dynamics of the adsorbed surfactant layer at solid-liquid and liquid-air interfaces.

Neutron Reflectometry: Neutron reflectometry is a powerful technique for probing the structure of thin films at interfaces. It measures the reflection of a neutron beam from a surface to determine properties such as the thickness, density, and roughness of adsorbed layers. This technique is particularly sensitive to the contrast between different isotopes, such as hydrogen and deuterium. By selectively deuterating either the surfactant molecule or the solvent, it is possible to obtain detailed information about the conformation and orientation of the adsorbed this compound molecules. For instance, neutron reflectometry could be used to study the aggregation of this surfactant on hydrophilic or hydrophobic surfaces, providing data on the structure of adsorbed micelles or bilayers. This information is crucial for applications in detergency, wetting, and formulation science.

Sum-Frequency Generation (SFG) Spectroscopy: SFG spectroscopy is a surface-specific vibrational spectroscopy technique that can provide information about the molecular structure and orientation of molecules at an interface. By combining a visible and an infrared laser beam at an interface, a third beam at the sum frequency is generated. The intensity of this signal is dependent on the number of molecules and their orientation. SFG can be used to probe the alkyl chains of this compound at an air-water or oil-water interface, revealing details about their conformational order and tilt angle. This technique could be instrumental in understanding how the branched structure of this compound affects its packing and ordering at interfaces compared to linear surfactants. Such studies would provide fundamental insights into its interfacial properties, which are key to its performance as a wetting agent and detergent.

Bioremediation Strategies and Environmental Engineering Solutions

The proven biodegradability of this compound by specific bacterial strains provides a strong foundation for the development of effective bioremediation strategies for contaminated environments. Environmental engineering solutions can be designed to enhance the natural degradation processes and mitigate the impact of this surfactant on ecosystems.

Bioaugmentation and Biostimulation: In situations where industrial effluents or spills lead to localized high concentrations of this compound, natural attenuation may not be sufficient. In such cases, bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities (like the Pseudomonas strains mentioned earlier), could be employed. This approach can accelerate the removal of the surfactant from contaminated soil and water.

Alternatively, biostimulation could be used to enhance the activity of the indigenous microbial populations capable of degrading the surfactant. This can be achieved by optimizing environmental conditions such as pH, temperature, and nutrient availability. For instance, studies on the biodegradation of other anionic surfactants by Pseudomonas species have shown that optimal degradation occurs at neutral to slightly alkaline pH and temperatures around 30°C. Similar principles could be applied to create favorable conditions for the microbial communities that metabolize this compound.

Engineered Bioremediation Systems: For treating industrial wastewater containing this compound, engineered systems such as bioreactors can be designed. These systems can utilize immobilized bacterial cells, for example, entrapped in a polymer matrix. Immobilization can protect the microorganisms from toxic shocks and high concentrations of the surfactant, while maintaining a high density of active degraders. The use of mixed bacterial cultures in a bioreactor could also enhance the degradation efficiency, as different strains may work synergistically to break down the surfactant and its metabolites. Research into these engineered solutions will be crucial for developing sustainable wastewater treatment processes for industries that use this surfactant.

Bacterial StrainKey EnzymeSpecificityDegradation Conditions
Pseudomonas sp. AE-AAP2 (Alkylsulfatase)2-Butyloctyl sulphateInducible by the substrate
Pseudomonas sp. AE-DDP1 (Alkylsulfatase)2-Butyloctyl sulphateInducible by the substrate

Design of Next-Generation Materials Incorporating 2-Butyloctyl Sulphate Derivatives

The unique properties conferred by the branched structure of 2-butyloctyl sulphate make it and its derivatives attractive building blocks for the design of next-generation "smart" or functional materials. These materials could have applications in a wide range of fields, from consumer products to advanced industrial processes.

Structured Surfactant Systems: By carefully combining this compound with other surfactants (e.g., nonionic or amphoteric), it is possible to create "structured surfactant" systems. These systems form lamellar liquid crystal phases, which can create a network of multilamellar vesicles in aqueous solutions. This structure imparts unique rheological properties, such as high viscosity at low shear and shear-thinning behavior. A key advantage of these structured systems is their ability to suspend insoluble or partially soluble components, such as oils, silicones, or active ingredients, in a stable formulation. The branched nature of 2-butyloctyl sulphate can be particularly beneficial in promoting the formation of these lamellar phases. This opens up possibilities for creating novel personal care products, such as body washes and shampoos, with high loads of moisturizing oils, or advanced agricultural formulations with suspended active ingredients.

Stimuli-Responsive Materials: Derivatives of 2-butyloctyl sulphate could be designed to be stimuli-responsive, meaning their properties could change in response to external triggers like pH, temperature, or light. For example, by modifying the head group of the surfactant, it might be possible to create a molecule that self-assembles into micelles or vesicles at a certain pH and disassembles at another. Such systems have potential applications in areas like controlled drug delivery, where the active ingredient could be released at a specific site in the body in response to a local change in pH. The interaction of these surfactant derivatives with polymers could also lead to the formation of stimuli-responsive polymer-surfactant complexes, creating gels or films with tunable properties.

Template Synthesis of Nanomaterials: The self-assembling properties of surfactants can be exploited in the template synthesis of nanomaterials. The micelles or other aggregates formed by 2-butyloctyl sulphate derivatives in solution can act as templates or scaffolds for the synthesis of nanoparticles, nanowires, or porous materials with controlled size and morphology. The branched structure of the surfactant could influence the packing of the molecules in the aggregates, potentially leading to the formation of unique template structures that are not accessible with linear surfactants. This approach could be used to create novel catalysts, sensors, or electronic components with enhanced performance due to their precisely controlled nanostructure.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sodium 2-butyloctyl sulphate with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of 2-butyloctanol followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (e.g., 80–100°C) and purification via recrystallization or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Reproducibility requires detailed documentation of molar ratios, solvent systems, and isolation protocols, as emphasized in journal guidelines for experimental transparency .

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace detection due to its sensitivity (detection limits ~0.1 µg/L). Gas chromatography (GC-MS) may require derivatization for volatility. Sample preparation must avoid contamination (e.g., using fresh tips and separate workstations) and include spiked controls to validate recovery rates. Cross-referencing with assay kit principles (e.g., avoiding foaming during mixing) ensures accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–11) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 220 nm for sulfate groups) and ion chromatography for sulfate ion release. Statistical analysis (e.g., Arrhenius plots) predicts shelf-life. Document deviations from ambient conditions to align with reproducibility standards .

Advanced Research Questions

Q. What microbial enzymatic pathways degrade this compound, and how can these mechanisms be experimentally validated?

  • Methodological Answer : Pseudomonas spp. express alkyl sulfatases (e.g., novel enzymes identified in Andrew et al., 2002) that cleave the sulfate ester bond. Validate pathways via gene knockout studies (CRISPR-Cas9) or enzyme activity assays (e.g., monitoring sulfate release spectrophotometrically). Comparative genomics can identify homologs in other biodegrading strains .

Q. How can contradictions in reported biodegradation rates of this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in microbial consortia, temperature, or oxygen availability. Conduct meta-analyses to isolate variables (e.g., fixed pH vs. dynamic conditions). Use standardized OECD 301D or 310 protocols for aerobic degradation tests. Cross-validate findings with isotopic tracer studies (e.g., ³⁵S-labeled compounds) to track mineralization .

Q. What experimental designs are suitable for studying this compound’s interactions in mixed surfactant systems?

  • Methodological Answer : Employ surface tension measurements (Du Noüy ring method) and dynamic light scattering (DLS) to assess micelle formation in binary/ternary mixtures. Isotherm models (e.g., Langmuir) quantify adsorption competition. Control ionic strength and counterion effects (e.g., Na⁺ vs. Ca²⁺) to mimic environmental or industrial conditions .

Q. What methodologies are recommended for ecotoxicological risk assessment of this compound in aquatic ecosystems?

  • Methodological Answer : Use tiered testing: (1) acute toxicity assays (e.g., Daphnia magna 48-h LC₅₀), (2) chronic endpoints (algal growth inhibition), and (3) mesocosm studies to evaluate bioaccumulation. Pair with quantitative structure-activity relationship (QSAR) models to predict untested species’ sensitivity. Ensure compliance with REACH guidelines for data acceptance .

Q. How can researchers address gaps in understanding the compound’s adsorption behavior on soil or colloidal particles?

  • Methodological Answer : Batch adsorption experiments with varying soil types (e.g., kaolinite vs. humic-rich substrates) under controlled ionic strength. Analyze supernatant via HPLC and model data with Freundlich/Langmuir isotherms. Advanced techniques like X-ray photoelectron spectroscopy (XPS) characterize surface bonding mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.